molecular formula C22H35F6N6O9P B13387615 Maleimido-mono-amide-DOTA

Maleimido-mono-amide-DOTA

Cat. No.: B13387615
M. Wt: 672.5 g/mol
InChI Key: NOQSJCVIESTLJJ-UHFFFAOYSA-O
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Description

Maleimido-mono-amide-DOTA is a bifunctional chelating agent widely used in the synthesis of antibody-drug conjugates (ADCs) and radiopharmaceuticals. It is composed of a maleimide group and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, which allows it to form stable complexes with various metal ions. This compound is particularly valued for its ability to form strong covalent bonds with thiol groups, making it an essential tool in targeted drug delivery and molecular imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimido-mono-amide-DOTA typically involves the reaction of DOTA with maleimide under controlled conditions. The process begins with the activation of DOTA, followed by its conjugation with maleimide to form the final product. The reaction is usually carried out in an aqueous medium at a pH of around 8.0 and room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is often produced in batch reactors, followed by purification through techniques such as high-performance liquid chromatography (HPLC) and lyophilization .

Chemical Reactions Analysis

Types of Reactions

Maleimido-mono-amide-DOTA primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for conjugation with various biomolecules .

Common Reagents and Conditions

The most common reagents used in reactions involving this compound are thiol-containing compounds. The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (around 7.0 to 8.0) and room temperature .

Major Products Formed

The major products formed from reactions involving this compound are thiol-conjugated biomolecules. These conjugates are used in various applications, including targeted drug delivery and molecular imaging .

Scientific Research Applications

Mechanism of Action

Maleimido-mono-amide-DOTA exerts its effects through its ability to form stable complexes with metal ions and covalent bonds with thiol groups. The maleimide group reacts specifically with free sulfhydryl groups, while the DOTA moiety chelates metal ions. This dual functionality allows for precise targeting and delivery of therapeutic agents and imaging probes .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H35F6N6O9P

Molecular Weight

672.5 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triaza-10-azoniacyclododec-1-yl]acetic acid;hexafluorophosphate

InChI

InChI=1S/C22H34N6O9.F6P/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35;1-7(2,3,4,5)6/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37);/q;-1/p+1

InChI Key

NOQSJCVIESTLJJ-UHFFFAOYSA-O

Canonical SMILES

C1CN(CCN(CCN(CC[NH+]1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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